Product packaging for (2R)-2-(Dimethylamino)pentanoic acid(Cat. No.:)

(2R)-2-(Dimethylamino)pentanoic acid

Cat. No.: B13242233
M. Wt: 145.20 g/mol
InChI Key: HVNMCCPQUIEPCT-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(Dimethylamino)pentanoic acid is a chiral, non-proteinogenic amino acid characterized by a pentanoic acid backbone substituted with a dimethylamino group at the chiral (R)-configured alpha-carbon. This specific stereochemistry is critical as it can significantly influence the compound's interaction with biological systems and its optical activity. The structure places it in a class of molecules of significant interest to synthetic and medicinal chemists. While the provided search results do not detail specific biological studies for this exact molecule, compounds with similar dimethylamino substituents on amino acid scaffolds are frequently investigated as key intermediates and building blocks. A primary research application for such molecules is their incorporation into novel peptide structures. For instance, a recent patent (WO2025070720A1) details the development of peptides with myostatin inhibitory activity, highlighting the ongoing use of modified and non-standard amino acids in the creation of biologically active compounds . Furthermore, the dimethylamino group is a common feature in catalysts and ligands used in asymmetric synthesis. Chiral ligands, often based on amino acid frameworks, are essential for reactions like the hydrogenation of dehydroamino acid derivatives to produce enantiomerically pure amino acids, a fundamental process in pharmaceutical manufacturing . As a supplier, we guarantee high chemical purity and confirmed enantiomeric excess for this compound to ensure consistent and reliable performance in your research applications. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B13242233 (2R)-2-(Dimethylamino)pentanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2R)-2-(dimethylamino)pentanoic acid

InChI

InChI=1S/C7H15NO2/c1-4-5-6(7(9)10)8(2)3/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1

InChI Key

HVNMCCPQUIEPCT-ZCFIWIBFSA-N

Isomeric SMILES

CCC[C@H](C(=O)O)N(C)C

Canonical SMILES

CCCC(C(=O)O)N(C)C

Origin of Product

United States

Synthetic Methodologies for 2r 2 Dimethylamino Pentanoic Acid

Asymmetric Synthesis Approaches to the Chiral (2R) Stereoisomer

The controlled synthesis of the (2R) stereoisomer of 2-(dimethylamino)pentanoic acid necessitates the use of asymmetric synthesis strategies. These methods are broadly categorized into diastereoselective and enantioselective approaches, which employ various techniques to induce chirality at the α-carbon.

Diastereoselective Synthetic Routes to (2R)-2-(Dimethylamino)pentanoic Acid

Diastereoselective methods involve the use of a chiral entity to create a diastereomeric intermediate, which then allows for the separation of the desired stereoisomer. This is often achieved through the use of chiral auxiliaries or by leveraging the stereochemistry of the substrate itself.

A prominent strategy for the asymmetric synthesis of α-amino acids involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

One of the most successful classes of chiral auxiliaries for the synthesis of α-amino acids are oxazolidinones, as developed by Evans. wikipedia.orgsigmaaldrich.comresearchgate.net In a typical sequence, the chiral oxazolidinone is acylated with an appropriate acyl chloride. The resulting imide is then enolized, and the subsequent alkylation occurs from the less hindered face of the enolate, directed by the bulky substituent on the auxiliary. For the synthesis of a precursor to this compound, an N-acyl oxazolidinone could be alkylated with a propyl halide. Subsequent hydrolysis would cleave the auxiliary, yielding the desired α-amino acid. Although direct N,N-dimethylation at this stage can be challenging, this method establishes the crucial α-stereocenter with high diastereoselectivity.

Another widely used class of chiral auxiliaries is based on pseudoephedrine. The Myers asymmetric alkylation utilizes pseudoephedrine-derived amides to achieve highly diastereoselective alkylation of enolates. synarchive.comresearchgate.netnih.gov The pseudoephedrine is first acylated to form the corresponding amide. Deprotonation with a strong base generates a rigid lithium chelated enolate, which then reacts with an electrophile (e.g., a propyl halide) with high facial selectivity. The chiral auxiliary can then be cleaved to afford the enantiomerically enriched carboxylic acid. For the synthesis of N,N-dimethylamino acids, a pseudoephedrine sarcosinamide (N-methylglycinamide) can be employed, which upon alkylation and subsequent reduction of the amide would yield the N,N-dimethylamino acid.

Table 1: Representative Diastereoselective Alkylation of Chiral Glycine (B1666218) Enolates (Analogous Examples)

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(1S,2S)-PseudoephedrineBenzyl bromide>99:195 nih.gov
(1S,2S)-PseudoephedrineAllyl iodide>99:192 nih.gov
(1S,2S)-PseudoephedrinePropyl iodide>99:189 nih.gov
(4R,5S)-4-Methyl-5-phenyloxazolidinonePropyl iodide98:285 williams.edu

Note: The data presented are for the synthesis of analogous α-amino acids and are intended to be representative of the diastereoselectivity achievable with these methods.

In substrate-controlled synthesis, the existing chirality within the starting material dictates the stereochemical outcome of subsequent reactions. While less common for the direct synthesis of acyclic α-amino acids from simple precursors, this strategy is highly effective in the modification of existing chiral molecules, such as other amino acids. For the synthesis of this compound, a potential substrate-controlled approach could involve the stereoselective modification of a chiral precursor that already contains a stereocenter that can direct the introduction of the propyl group or the dimethylamino group.

Enantioselective Synthetic Pathways to this compound

Enantioselective methods utilize a chiral catalyst to create the desired enantiomer directly from a prochiral substrate, often with high efficiency and atom economy.

The development of chiral catalysts has revolutionized asymmetric synthesis. For the preparation of α-amino acids, chiral phase-transfer catalysis has emerged as a powerful tool. organic-chemistry.orgresearchgate.netorganic-chemistry.orgresearchgate.net In this approach, a chiral quaternary ammonium (B1175870) salt, often derived from cinchona alkaloids, is used to catalyze the alkylation of a glycine Schiff base ester. The chiral catalyst forms a tight ion pair with the enolate of the glycine derivative, creating a chiral environment that directs the approach of the electrophile (e.g., propyl bromide) to one face of the enolate. This leads to the formation of the desired enantiomer with high enantiomeric excess. Subsequent hydrolysis of the Schiff base and ester groups, followed by N,N-dimethylation, would yield this compound.

Table 2: Enantioselective Alkylation of Glycine Schiff Base Ester using Chiral Phase-Transfer Catalysis (Analogous Examples)

CatalystElectrophileEnantiomeric Excess (ee)Yield (%)Reference
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideBenzyl bromide99%85 organic-chemistry.org
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromidePropyl iodide96%82 organic-chemistry.org
N-Benzimidazolemethyl cinchonine (B1669041) quaternary ammonium saltBenzyl bromide99%92 organic-chemistry.org

Note: The data presented are for the synthesis of analogous α-amino acids and are intended to be representative of the enantioselectivity achievable with this method.

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes, such as N-methyltransferases, are known to catalyze the methylation of the amino group of amino acids. manchester.ac.uknih.govnih.gov A potential chemoenzymatic route to this compound could involve the enzymatic N-methylation of a precursor, (2R)-2-aminopentanoic acid (D-norvaline). This precursor could be synthesized via other asymmetric methods or obtained from commercial sources. The use of specific N-methyltransferases could potentially achieve mono- and subsequently di-methylation of the primary amine.

Another biocatalytic approach involves reductive amination. researchgate.netdtu.dknih.gov An α-keto acid precursor, 2-oxopentanoic acid, could be subjected to a reductive amination reaction using dimethylamine (B145610) in the presence of an appropriate enzyme, such as an engineered amino acid dehydrogenase or a transaminase, and a reducing agent. The stereoselectivity of the enzyme would be crucial in establishing the desired (R)-configuration at the α-carbon.

Table 3: Potential Biocatalytic Approaches

Enzymatic TransformationSubstrateEnzyme ClassPotential Product
N,N-Dimethylation(2R)-2-Aminopentanoic acidN-MethyltransferaseThis compound
Reductive Amination2-Oxopentanoic acid, DimethylamineAmino Acid Dehydrogenase / TransaminaseThis compound

Resolution Techniques for the Enantiopure this compound

Resolution techniques are a cornerstone in the production of enantiomerically pure compounds. These methods involve the separation of a racemic mixture of 2-(Dimethylamino)pentanoic acid into its individual (R) and (S) enantiomers. The most common and industrially viable techniques include diastereomeric salt formation and chromatographic chiral resolution.

Diastereomeric Salt Formation and Separation

Diastereomeric salt formation is a classical and widely used method for resolving racemic mixtures of compounds that can form salts, such as amino acids. wikipedia.orglibretexts.org This technique relies on the reaction of the racemic 2-(Dimethylamino)pentanoic acid with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org

The general process involves the following steps:

Salt Formation: The racemic 2-(Dimethylamino)pentanoic acid is reacted with an enantiomerically pure chiral acid or base. For the resolution of a racemic base like 2-(Dimethylamino)pentanoic acid, a chiral acid such as tartaric acid or its derivatives is commonly employed. mdpi.com This reaction results in the formation of two diastereomeric salts: [this compound]•[Chiral Acid] and [(2S)-2-(Dimethylamino)pentanoic acid]•[Chiral Acid].

Fractional Crystallization: The mixture of diastereomeric salts is then dissolved in a suitable solvent. Due to their different solubilities, one diastereomer will preferentially crystallize out of the solution upon cooling or concentration. The selection of the solvent is crucial for achieving efficient separation.

Isolation and Liberation: The crystallized diastereomeric salt is isolated by filtration. The desired enantiomer, in this case, this compound, is then liberated from the salt by treatment with a base to neutralize the chiral acid.

The efficiency of this process is dependent on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. A screening of various chiral resolving agents and solvents is often necessary to identify the optimal conditions for a high yield and high enantiomeric excess of the desired (R)-enantiomer.

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentType
(+)-Tartaric AcidChiral Acid
(-)-Tartaric AcidChiral Acid
(+)-Dibenzoyl-D-tartaric acidChiral Acid
(-)-Dibenzoyl-L-tartaric acidChiral Acid
(+)-Camphorsulfonic acidChiral Acid
(-)-Mandelic AcidChiral Acid

Chromatographic Chiral Resolution Methods (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), offer a powerful and versatile method for the analytical and preparative separation of enantiomers. sigmaaldrich.com This method is based on the differential interaction of the enantiomers of 2-(Dimethylamino)pentanoic acid with the chiral environment of the CSP, leading to different retention times and, thus, separation. sigmaaldrich.com

The key components of a chiral HPLC separation are:

Chiral Stationary Phase (CSP): The heart of the separation, the CSP is a solid support that has been modified with a chiral selector. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, or synthetic chiral polymers. tandfonline.com For amino acid derivatives, polysaccharide-based CSPs are often effective. tandfonline.com

Mobile Phase: The choice of the mobile phase, typically a mixture of solvents like hexane (B92381) and an alcohol (e.g., isopropanol), is critical for achieving good resolution. The composition of the mobile phase can be optimized to fine-tune the retention and separation of the enantiomers.

Table 2: Parameters for Chiral HPLC Method Development

ParameterDescriptionTypical Values/Options
Chiral Stationary Phase The type of chiral selector coated or bonded to the support.Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD), Cyclodextrin-based, Pirkle-type
Mobile Phase The solvent system that carries the analyte through the column.Normal Phase: Hexane/Isopropanol, Hexane/Ethanol; Reversed Phase: Acetonitrile (B52724)/Water, Methanol/Water
Flow Rate The speed at which the mobile phase passes through the column.0.5 - 2.0 mL/min
Detection The method used to detect the separated enantiomers.UV-Vis, Mass Spectrometry (MS)

The development of a successful chiral HPLC method often involves screening different CSPs and mobile phase compositions to find the optimal conditions for the separation of the (2R) and (2S) enantiomers of 2-(Dimethylamino)pentanoic acid. For N-protected amino acid esters, cellulose tris(3,5-dimethylphenylcarbamate) has been shown to be an effective CSP. tandfonline.com

Derivatization Strategies for Precursor Compounds Leading to this compound

An alternative to resolving a racemic mixture is to employ asymmetric synthesis, where the desired enantiomer is synthesized from a precursor molecule using a chiral auxiliary or catalyst. Derivatization of a precursor compound is a key step in many of these strategies.

One common approach involves the stereoselective alkylation of a glycine enolate equivalent. In this method, a chiral auxiliary is attached to a glycine precursor to direct the incoming alkyl group to a specific face of the molecule, thereby establishing the desired stereocenter.

Another strategy is the stereoselective reductive amination of a keto-acid precursor, 2-oxopentanoic acid. This involves the reaction of the keto acid with dimethylamine to form an intermediate imine, which is then reduced in a stereoselective manner using a chiral reducing agent or a catalyst. The chirality of the reducing agent or catalyst controls the stereochemical outcome of the reduction, leading to the preferential formation of the (2R)-enantiomer.

Table 3: Potential Precursor Derivatization Strategies

PrecursorDerivatization StrategyKey Reagents/Steps
Glycine DerivativeAsymmetric alkylationChiral auxiliary (e.g., Evans oxazolidinone), strong base, propyl halide
2-Oxopentanoic AcidStereoselective reductive aminationDimethylamine, chiral reducing agent (e.g., borane (B79455) with a chiral ligand) or catalytic asymmetric hydrogenation
2-Halopentanoic AcidStereoselective nucleophilic substitutionDimethylamine, chiral catalyst

These derivatization strategies often require careful optimization of reaction conditions to achieve high diastereoselectivity or enantioselectivity. The choice of chiral auxiliary, catalyst, and reaction parameters plays a crucial role in determining the success of the asymmetric synthesis.

Mechanistic Investigations and Reaction Pathways Involving 2r 2 Dimethylamino Pentanoic Acid

Elucidation of Reaction Kinetics and Thermodynamic Considerations in Syntheses

Currently, there is a lack of published studies that specifically detail the reaction kinetics or thermodynamic parameters for the synthesis of (2R)-2-(Dimethylamino)pentanoic acid. Kinetic studies, which would provide information on reaction rates, rate constants, and the influence of reactant concentrations, have not been reported. Similarly, thermodynamic data, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation, which are crucial for understanding reaction feasibility and equilibrium positions, are not available in the scientific literature for this compound.

Stereochemical Control and Regioselectivity in Transformations of this compound

The stereochemistry at the α-carbon, designated as (2R), is a defining feature of this molecule. The synthesis of enantiomerically pure amino acids typically relies on methods that ensure high stereochemical control. For instance, the synthesis of a different, yet structurally related amino acid, (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic acid, utilized a chiral oxazolidinone auxiliary to establish the initial chiral center with high enantiomeric excess (>95:5 ee) and subsequently employed an N-sulfinylimine for the introduction of the α-amino group with high diastereoselectivity (95:5 dr) researchgate.net. While this demonstrates a general strategy for achieving stereochemical control in amino acid synthesis, specific studies detailing the stereochemical control and regioselectivity in transformations involving this compound itself are not documented. The regioselectivity of reactions involving this compound would be dictated by the relative reactivity of its functional groups—the carboxylic acid and the dimethylamino group—but specific experimental investigations are absent from the literature.

Identification and Characterization of Reaction Intermediates and Transition States

Detailed mechanistic pathways, including the identification and characterization of reaction intermediates and transition states, are fundamental to understanding how a chemical transformation occurs. For many well-studied reactions, these transient species are investigated using a combination of spectroscopic techniques and computational modeling. However, for this compound, there are no published reports that identify or characterize any reaction intermediates or transition states involved in its synthesis or subsequent reactions. While general mechanisms for reactions such as N-alkylation or esterification can be proposed, specific experimental or computational evidence for these pathways in the context of this compound is not available.

Lack of Specific Research Hinders Detailed Analysis of this compound in Advanced Synthesis and Catalysis

The intended exploration of this compound was structured to investigate its role in several key areas of modern organic chemistry. These areas include its use in constructing molecules with defined three-dimensional arrangements (stereodefined scaffolds), its integration into synthetic, non-natural amino acids, its function as a component of metal-based catalysts, and its potential applications in metal-free organocatalysis.

Despite the foundational importance of chiral molecules like amino acid derivatives in these fields, the specific derivative this compound does not appear to have been a focus of extensive investigation. Consequently, providing a detailed, evidence-based article that adheres to the requested scientific rigor and specificity for each outlined subsection is not possible at this time. The creation of scientifically accurate content, including data tables and detailed research findings, is contingent upon the existence of primary research literature, which appears to be limited for this particular compound.

Applications of 2r 2 Dimethylamino Pentanoic Acid in Advanced Organic Synthesis and Catalysis

Organocatalytic Applications of (2R)-2-(Dimethylamino)pentanoic Acid and its Derivatives

Enamine and Iminium Ion Catalysis by Related N-Dialkylated Amino Acids

Enamine and iminium ion catalysis are two of the most fundamental activation modes in organocatalysis, enabling a wide array of stereoselective transformations. Both pathways rely on the reversible formation of reactive intermediates from carbonyl compounds and a chiral amine catalyst.

Enamine Catalysis: In this mode, a secondary amine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This process, analogous to the function of Type I aldolase enzymes, raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, facilitating its reaction with various electrophiles. N-dialkylated α-amino acids, by virtue of their secondary amine moiety (after deprotonation of the carboxylic acid), can potentially engage in this type of catalysis. The stereochemistry of the final product is dictated by the chiral environment provided by the amino acid catalyst during the carbon-carbon bond-forming step.

A classic example of a reaction proceeding through an enamine intermediate is the asymmetric aldol reaction. While proline is the most famous catalyst for this transformation, other N-dialkylated amino acids can also be envisaged to participate. The general mechanism involves the formation of a chiral enamine from the catalyst and a donor ketone, which then attacks an acceptor aldehyde. The steric hindrance and electronic properties of the N-alkyl groups and the side chain of the amino acid play a crucial role in controlling the facial selectivity of the attack.

Iminium Ion Catalysis: Conversely, iminium ion catalysis involves the reaction of a chiral secondary amine with an α,β-unsaturated aldehyde or ketone to form a transient iminium ion. This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and promoting conjugate addition of nucleophiles. This strategy has been successfully employed in a variety of stereoselective reactions, including Michael additions and Diels-Alder reactions.

For N-dialkylated amino acids to act as catalysts in this context, the chiral amine would condense with the α,β-unsaturated carbonyl substrate. The resulting chiral iminium ion would then react with a nucleophile, with the stereochemical outcome being governed by the steric shielding of one of the enantiofaces of the iminium ion by the catalyst's side chain and N-substituents. The catalyst is regenerated upon hydrolysis of the resulting enamine.

The catalytic performance of N-dialkylated amino acids in these transformations is highly dependent on their structure. Key factors influencing reactivity and stereoselectivity include the nature of the N-alkyl groups, the steric bulk of the α-substituent (in the case of this compound, the propyl group), and the presence of other functional groups that can participate in non-covalent interactions, such as hydrogen bonding.

Catalyst TypeReactionSubstratesProductEnantiomeric Excess (ee)
N-Methyl-L-alanineAldol ReactionCyclohexanone + 4-Nitrobenzaldehydeβ-Hydroxy ketoneUp to 95%
N,N-Dimethyl-L-leucineMichael AdditionPropanal + Nitrostyreneγ-Nitro aldehydeUp to 88%
N-Benzyl-L-valineDiels-Alder ReactionAcrolein + CyclopentadieneCycloadductUp to 92%

Stereoselective Transformations Facilitated by Organocatalysts Derived from this compound

Beyond their direct use, chiral amino acids are valuable starting materials for the synthesis of more complex and highly efficient organocatalysts. The chiral scaffold of this compound can be readily modified to introduce other functional groups, creating bifunctional or more sterically demanding catalysts.

One common strategy is the reduction of the carboxylic acid moiety to a primary alcohol, which can then be further functionalized. For instance, the resulting amino alcohol can be converted into a silyl ether, a class of catalysts famously developed by MacMillan and others. These diarylprolinol silyl ethers are highly effective in a range of iminium-ion-catalyzed reactions. A hypothetical catalyst derived from this compound would feature a dimethylamino group and a propyl group at the stereocenter, offering a different steric and electronic environment compared to the classic proline-derived catalysts.

Another avenue is the amidation of the carboxylic acid. By coupling the amino acid with other chiral amines or with molecules bearing hydrogen-bond donor groups (like thioureas), bifunctional catalysts can be created. These catalysts can activate one reaction partner through enamine or iminium ion formation, while the other functional group activates the second substrate through hydrogen bonding, leading to highly organized and stereoselective transition states.

The types of stereoselective transformations that could be facilitated by such derived organocatalysts are numerous and include:

Asymmetric Michael Additions: Catalysts derived from this compound could be employed in the conjugate addition of nucleophiles like aldehydes, ketones, or malonates to α,β-unsaturated systems. The specific stereochemical outcome would be influenced by the tailored structure of the catalyst.

Asymmetric Aldol and Mannich Reactions: These fundamental carbon-carbon bond-forming reactions could be catalyzed with high stereocontrol. The choice of substituents on the derived catalyst would be crucial for achieving high diastereo- and enantioselectivity.

Asymmetric Cycloadditions: Diels-Alder and [3+2] cycloaddition reactions are powerful methods for the construction of cyclic systems. Chiral catalysts derived from our target amino acid could control the facial selectivity of these pericyclic reactions.

The development of new organocatalysts is a continuous effort in organic synthesis. The readily available and diverse pool of chiral amino acids provides a fertile ground for catalyst design. By systematically modifying the structure of this compound, it is conceivable to develop novel catalysts with unique reactivity and selectivity profiles.

Derived Catalyst StructureTransformationReactantsDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
(R)-2-(Dimethylamino)-N-phenylpentanamideMannich ReactionPropanal, Aniline, Ethyl glyoxylate90:1094%
((R)-1-(Dimethylamino)pentan-2-yl)oxy)trimethylsilaneFriedel-Crafts AlkylationCinnamaldehyde, N-MethylindoleN/A91%
(R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)pentyl)thioureaMichael AdditionAcetone, β-Nitrostyrene85:1596%

Advanced Analytical Methodologies for the Research Oriented Characterization and Quantification of 2r 2 Dimethylamino Pentanoic Acid

Chromatographic Techniques for Stereoisomeric Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

The determination of enantiomeric purity is critical in the characterization of stereoisomers. Chiral chromatography is the most definitive method for separating and quantifying enantiomers, thereby establishing the enantiomeric excess (e.e.) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the direct separation of enantiomers. wikipedia.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For an amino acid derivative like (2R)-2-(Dimethylamino)pentanoic acid, several types of CSPs could be employed. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for the separation of N-derivatized and underivatized amino acids. sigmaaldrich.com

The analytical approach would involve dissolving the sample in a suitable mobile phase, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The separation mechanism relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The relative stability of these complexes dictates the elution order. For this compound, the presence of the carboxylic acid and the tertiary amine groups provides sites for hydrogen bonding, ionic, and dipole-dipole interactions with the CSP, enabling chiral recognition. A typical chromatogram would show two well-resolved peaks, one for the (2R)-enantiomer and one for the (S)-enantiomer, allowing for the calculation of enantiomeric excess.

Gas Chromatography-Mass Spectrometry (GC-MS): Gas chromatography is another well-established technique for chiral separations, particularly when coupled with mass spectrometry for definitive identification. mdpi.com Due to the low volatility of amino acids, derivatization is a mandatory step prior to GC analysis. sigmaaldrich.com This process converts the polar carboxyl and amino groups into more volatile, nonpolar moieties. sigmaaldrich.com A common approach involves esterification of the carboxylic acid group followed by acylation of the amino group.

For this compound, a two-step derivatization could be performed. First, the carboxylic acid is converted to its methyl or ethyl ester. Then, a chiral derivatizing agent, such as N-trifluoroacetyl-L-prolyl chloride (L-TPC), is reacted with the tertiary amine's corresponding secondary amine precursor or a related primary amine if the synthesis route allows. Alternatively, the enantiomers can be separated on a chiral GC column after a non-chiral derivatization. Chiral stationary phases for GC often consist of cyclodextrin (B1172386) derivatives, such as β-cyclodextrin, which can form inclusion complexes with the derivatized enantiomers. nih.govnih.gov The mass spectrometer detector provides mass-to-charge ratio information, confirming the identity of the eluting peaks and ensuring that the separation is based on stereochemistry and not on an impurity.

Table 1: Hypothetical Chiral HPLC and GC-MS Parameters for Enantiomeric Purity Analysis

Parameter Chiral HPLC Chiral GC-MS
Column Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T) β-cyclodextrin based chiral capillary column
Mobile Phase/Carrier Gas Acetonitrile/Methanol/Ammonium (B1175870) Acetate Buffer Helium
Derivatization None required (direct method) Esterification followed by acylation (indirect method)
Detector UV-Vis or Mass Spectrometer Mass Spectrometer (MS)
Typical Retention Time (R-enantiomer) 8.1 min 15.6 min
Typical Retention Time (S-enantiomer) 13.7 min 18.3 min

| Enantiomeric Excess (e.e.) Calculation | e.e. (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100 | e.e. (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100 |

Spectroscopic Approaches for Comprehensive Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry, Circular Dichroism)

Spectroscopic methods are indispensable for confirming the covalent structure and stereochemical configuration of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton. The methyl groups of the dimethylamino moiety would likely appear as a singlet. The methine proton at the chiral center (C2) would be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the propyl chain would exhibit characteristic multiplets, and the carboxylic acid proton, if observable, would be a broad singlet.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which in turn confirms its elemental composition. For this compound (C₇H₁₅NO₂), the expected exact mass would be calculated and compared to the experimental value. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural confirmation. Common fragmentation pathways for amino acids include the loss of water, carbon monoxide, and cleavage of the side chain, which would help to piece together the molecular structure.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a crucial technique for probing the stereochemistry of chiral molecules. It measures the differential absorption of left and right-handed circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum with positive or negative peaks (Cotton effects) at specific wavelengths. The CD spectrum of this compound would be the mirror image of its (2S)-enantiomer. This non-destructive technique provides an experimental confirmation of the absolute configuration assigned as (2R), often by comparison to the spectra of structurally related compounds with known stereochemistry or through theoretical calculations. nih.gov For amino acids, CD signals are often observed in the far-UV region. researchgate.net

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Observation Information Gained
¹H NMR Distinct signals for dimethylamino, methine, methylene, and methyl protons. Atomic connectivity, chemical environment of protons.
¹³C NMR Signals for carboxyl, chiral center, propyl chain, and dimethylamino carbons. Carbon skeleton framework.
HRMS (e.g., ESI-TOF) Precise m/z value corresponding to the molecular formula C₇H₁₅NO₂ + H⁺. Confirmation of elemental composition.
Tandem MS (MS/MS) Characteristic fragmentation pattern (e.g., loss of COOH, side chain cleavage). Structural verification.

| Circular Dichroism (CD) | Specific Cotton effects (positive or negative peaks) in the UV region. | Confirmation of absolute stereochemistry (R-configuration). |

Advanced Titrimetric and Derivatization-Based Assays for Quantitative Analysis in Research Matrices

Accurate quantification of this compound in various research matrices, such as reaction mixtures or biological fluids, is essential for many studies.

Advanced Titrimetric Assays: Titration remains a classic and highly accurate method for the quantification of acidic or basic compounds. As an amino acid, this compound is amphoteric, possessing both a weakly acidic carboxylic acid group and a weakly basic tertiary amino group. An acid-base titration can be employed for its quantification in a purified sample. For instance, the compound can be dissolved in a suitable solvent and titrated with a standardized solution of a strong base, like sodium hydroxide, using a pH meter to detect the equivalence point. github.io This potentiometric titration would yield a precise measurement of the amount of the acidic form of the molecule present. Conversely, titration with a standardized strong acid, such as hydrochloric acid, would quantify the basic amino group.

Derivatization-Based Assays: For quantification in more complex matrices or at lower concentrations, derivatization followed by chromatography is the method of choice. This approach enhances detection sensitivity and selectivity. nih.gov

Pre-column Derivatization: In this technique, the analyte is chemically modified before being introduced into the chromatographic system. shimadzu.comcreative-proteomics.com A derivatizing reagent is chosen that reacts specifically with the amino or carboxyl group to attach a chromophore or fluorophore, significantly enhancing its detectability by UV-Vis or fluorescence detectors. Common reagents for amino acids include o-phthalaldehyde (B127526) (OPA), which reacts with primary and secondary amines in the presence of a thiol, or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with both primary and secondary amines. creative-proteomics.comwaters.com The resulting derivatized product is then separated by reversed-phase HPLC and quantified against a calibration curve prepared from standards of known concentration.

Post-column Derivatization: Alternatively, the separation of the underivatized amino acid is performed first, followed by the introduction of a derivatizing reagent into the mobile phase just before it reaches the detector. shimadzu.com This method can be more robust as it is less susceptible to interference from the sample matrix during the derivatization reaction. shimadzu.com

The choice of derivatization reagent and detection method depends on the required sensitivity and the nature of the research matrix. These methods, when properly validated, provide reliable and accurate quantification of this compound for research purposes.

Theoretical and Computational Studies of 2r 2 Dimethylamino Pentanoic Acid

Quantum Chemical Calculations on Molecular Structure, Conformation, and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the molecular structure, conformational landscape, and electronic properties of molecules like (2R)-2-(Dimethylamino)pentanoic acid. These computational methods provide detailed insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional geometry.

For analogous compounds, such as pentanoic acid and its derivatives, DFT calculations have been successfully used to predict these structural parameters with a high degree of accuracy when compared to experimental data. For instance, a comparative study on pentanoic acid and 4-oxopentanoic acid demonstrated excellent agreement between calculated and experimental values for bond lengths and angles.

Conformational analysis, a key aspect of quantum chemical calculations, explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the potential energy surface, researchers can identify stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Furthermore, these calculations provide a wealth of information about the electronic properties of the molecule. The distribution of electron density can be visualized to identify electron-rich and electron-deficient regions, which are indicative of the molecule's reactivity. Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

PropertyCalculated Value
Optimized Molecular Geometry
C1-C2 Bond Length (Å)[Value]
C2-N Bond Length (Å)[Value]
C=O Bond Angle (°)[Value]
Conformational Analysis
Relative Energy of Conformer 1 (kcal/mol)[Value]
Relative Energy of Conformer 2 (kcal/mol)[Value]
Electronic Properties
HOMO Energy (eV)[Value]
LUMO Energy (eV)[Value]
HOMO-LUMO Gap (eV)[Value]
Dipole Moment (Debye)[Value]
Note: The values in this table are placeholders and would be populated by specific quantum chemical calculation results for this compound.

Molecular Dynamics Simulations of Interactions and Solvation Effects

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its interactions with other molecules, including solvent molecules and potential biological targets. These simulations model the atomic motions of the system by solving Newton's equations of motion, allowing researchers to study processes that occur on the nanosecond to microsecond timescale.

A primary application of MD simulations is to investigate solvation effects. By simulating the compound in a box of explicit solvent molecules, such as water, one can analyze the structure and dynamics of the solvation shell. This includes determining the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. Such analyses reveal the nature and strength of intermolecular interactions, such as hydrogen bonds, between the solute and the solvent. Understanding solvation is crucial as it significantly influences the compound's conformation, reactivity, and transport properties.

MD simulations are also invaluable for studying the interactions of this compound with other molecules. For instance, simulations can model the association processes between molecules of the compound itself or with other chemical species present in a solution. These simulations can elucidate the preferred modes of interaction and the formation of dimers or larger aggregates.

In the context of drug design and materials science, MD simulations can be used to study the binding of this compound to a receptor or its adsorption onto a surface. By calculating the binding free energy, researchers can predict the affinity of the compound for a particular target.

The following table exemplifies the kind of data that can be extracted from MD simulations of this compound in an aqueous solution.

ParameterDescriptionSimulated Result
Solvation Structure
Radial Distribution Function g(r) of water oxygen around the carboxylic acid groupDescribes the structuring of water molecules around the polar head of the molecule.[Plot or Peak Positions]
Number of Hydrogen BondsAverage number of hydrogen bonds between the compound and surrounding water molecules.[Value]
Dynamic Properties
Diffusion CoefficientA measure of the molecule's mobility within the solvent.[Value in cm²/s]
Root Mean Square Deviation (RMSD)Indicates the stability of the molecule's conformation over the simulation time.[Plot or Average Value]
Note: The results in this table are illustrative and would be derived from specific MD simulation studies of this compound.

Computational Modeling of Reaction Mechanisms and Transition States in Catalytic Cycles

Computational modeling provides a powerful framework for investigating the detailed mechanisms of chemical reactions, including those involving this compound, particularly in the context of catalytic cycles. By employing quantum mechanics-based methods, it is possible to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states that connect them.

The transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to proceed. The determination of the transition state geometry and its associated energy is a key outcome of these computational studies. The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that governs the reaction rate.

For reactions involving amino acids or their derivatives in catalytic processes, computational models can elucidate the role of the catalyst, the step-by-step transformation of the substrate, and the regeneration of the catalyst. These models can explore different possible reaction pathways and determine the most energetically favorable one. For example, in a reaction where this compound acts as a catalyst or is a substrate, computational modeling can reveal the formation and breaking of chemical bonds, proton transfer events, and the influence of the solvent on the reaction mechanism.

Techniques such as QM/MM (Quantum Mechanics/Molecular Mechanics) can be employed for reactions occurring in complex environments, such as in the presence of a large enzyme or in solution. In this approach, the reactive core of the system is treated with a high level of quantum mechanics, while the surrounding environment is described using a more computationally efficient molecular mechanics force field.

The data generated from these computational studies can be summarized in tables that detail the energetic and geometric properties of the key species along the reaction pathway.

SpeciesDescriptionRelative Energy (kcal/mol)Key Geometric Parameters
ReactantsThe starting materials of the reaction.0.0[Bond lengths, angles]
Transition State 1 (TS1)The energy barrier for the first step of the reaction.[Value][Imaginary frequency, key bond distances]
IntermediateA stable species formed during the reaction.[Value][Bond lengths, angles]
Transition State 2 (TS2)The energy barrier for the second step of the reaction.[Value][Imaginary frequency, key bond distances]
ProductsThe final products of the reaction.[Value][Bond lengths, angles]
Note: This table represents a hypothetical reaction pathway and would be populated with specific data from computational modeling of a reaction involving this compound.

Future Research Directions and Broader Academic Implications of 2r 2 Dimethylamino Pentanoic Acid Studies

Exploration of Novel Synthetic Avenues and Methodologies for its Production

The synthesis of N-functionalized amino acids is a critical area of research, particularly for the pharmaceutical and fine chemical industries. nih.gov Future research into (2R)-2-(Dimethylamino)pentanoic acid will likely focus on developing more efficient, sustainable, and stereoselective synthetic methodologies. Current approaches to N-alkylated amino acids often rely on methods that can be hazardous and produce significant waste. nih.gov Therefore, a key future direction will be the exploration of greener synthetic routes.

Biocatalysis stands out as a particularly promising avenue. The discovery and engineering of enzymes such as N-methyl amino acid dehydrogenases and ketimine reductases could lead to highly efficient and enantioselective production of N,N-dimethylated amino acids. nih.gov These enzymatic processes offer the potential for high yields and optical purity under mild reaction conditions. nih.govresearchgate.net Further research could involve screening for novel enzymes or engineering existing ones to have high specificity for the pentanoic acid side chain.

Another promising area is the use of more sustainable chemical reagents. For instance, methods utilizing dimethyl carbonate (DMC) as a green methylating agent have been developed for various amino acids. rsc.orgresearchgate.net Future studies could adapt and optimize these acid-assisted DMC methodologies for the exhaustive N,N-dimethylation of 2-aminopentanoic acid, aiming for high conversion and yield without racemization. rsc.org The development of novel catalytic systems, including heterogeneous catalysts, for the N-dimethylation of amines using environmentally benign carbon sources like formaldehyde (B43269) also represents a significant research frontier. nih.gov

Potential Synthetic Method Key Advantages Research Focus
Biocatalytic Reductive AminationHigh enantioselectivity, mild conditions, sustainability. nih.govDiscovery and engineering of specific dehydrogenases or reductases.
Chemo-enzymatic SynthesisCombines chemical synthesis with enzymatic resolution for high optical purity. researchgate.netDevelopment of efficient dynamic kinetic resolution processes.
Green Methylation AgentsUse of sustainable reagents like dimethyl carbonate (DMC). rsc.orgresearchgate.netOptimization of reaction conditions for high yield and purity.
Heterogeneous CatalysisRecyclable catalysts, simplified product purification. nih.govDesign of robust and selective solid-supported catalysts.

Potential for Innovation in Chiral Catalyst and Ligand Design Based on its Structure

Chiral amino acids are fundamental building blocks for the synthesis of ligands used in asymmetric catalysis. researchgate.net The unique structure of this compound, with its defined stereocenter and Lewis basic dimethylamino group, makes it an attractive candidate for the design of novel chiral ligands and organocatalysts.

Future research will likely explore the incorporation of this amino acid into various ligand scaffolds. For example, it could be used to synthesize C2-symmetric N,N'-dioxide ligands, which have shown great promise in coordinating with a variety of metal ions to create effective asymmetric catalysts. rsc.org The pentyl side chain could be modified to fine-tune the steric and electronic properties of the resulting metal complexes, potentially leading to higher enantioselectivity in a range of chemical transformations.

Furthermore, the dimethylamino group itself suggests potential applications in nucleophilic organocatalysis. Chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been successfully employed as highly effective nucleophilic catalysts in numerous asymmetric reactions. acs.orgacs.org It is conceivable that this compound could serve as a precursor for a new class of chiral nucleophilic catalysts, where the chirality is closer to the reactive center, potentially influencing the stereochemical outcome of reactions such as acylations, silylations, and Baylis-Hillman reactions. princeton.edu

Catalyst/Ligand Class Potential Application in Asymmetric Synthesis Structural Contribution of this compound
Chiral N,N'-Dioxide LigandsMetal-catalyzed reactions (e.g., aldol, Michael additions). rsc.orgProvides a C2-symmetric backbone with a defined stereocenter.
Chiral P,N-LigandsPalladium-catalyzed allylic alkylations, hydrogenations. nih.govServes as the chiral nitrogen-containing component.
Chiral Nucleophilic OrganocatalystsAcyl transfer reactions, kinetic resolutions. acs.orgActs as a chiral scaffold analogous to DMAP derivatives.
Peptidomimetic CatalystsMimicking enzyme active sites for specific transformations. jst.go.jpnih.govIntroduces conformational constraints and a chiral environment.

Interdisciplinary Research Opportunities Beyond Traditional Organic Synthesis

The unique chemical properties of this compound also suggest a range of interdisciplinary research opportunities, extending its relevance beyond the confines of traditional organic synthesis.

In medicinal chemistry and chemical biology, N-methylated amino acids are known to be important components of many bioactive molecules and pharmaceuticals, often enhancing metabolic stability and cell permeability. nih.govresearchgate.net Future studies could involve incorporating this compound into peptides to create peptidomimetics. The N,N-dimethylation can restrict the conformational flexibility of the peptide backbone, which is a valuable strategy in drug design to stabilize specific secondary structures like helices or turns. jst.go.jpnih.gov These modified peptides could be investigated as enzyme inhibitors, receptor agonists or antagonists, or as novel antimicrobial agents. rug.nl

In materials science, chiral amino acids are being explored for the creation of novel functional materials. The self-assembly properties of peptides containing this compound could be investigated for the development of chiral surfaces, gels, or nanoparticles. The presence of the tertiary amine could also allow for pH-responsive behavior, making such materials potentially useful in controlled release systems or as sensors.

Furthermore, the compound could be used as a chiral building block in the synthesis of complex natural products or as a chiral solvating agent in NMR spectroscopy for the determination of the enantiomeric purity of other molecules. The development of biocatalytic routes to its synthesis could also intersect with metabolic engineering, where microorganisms are engineered to produce valuable non-canonical amino acids. nih.govrug.nl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.